

Application Note: High-Performance Quantification of N,N-Dimethyl-9-Decenamide

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Compound of Interest

Compound Name: 9-Decenamide, N,N-dimethyl-

CAS No.: 1356964-77-6

Cat. No.: B3047224

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Executive Summary

N,N-Dimethyl-9-decenamide (CAS: 1356964-77-6), commercially known as the primary component of Steposol® MET-10U, represents a class of "green solvents" derived from the metathesis of natural oils. Its unique structure—a C10 fatty acid chain with a terminal alkene and a dimethylamide head group—imparts surfactant-like properties, high boiling point (~300°C), and excellent solvency for resins and polymers.

This guide provides two distinct analytical workflows:

- GC-FID/MS: For bulk purity analysis, formulation QC, and high-concentration verification.
- LC-MS/MS: For trace residue analysis in environmental water, biological matrices, or cleaning validation swabs.

Molecule Profile & Analytical Challenges

Property	Data	Analytical Implication
IUPAC Name	N,N-dimethyl-9-decenamide	Target Analyte
CAS No.	1356964-77-6	Primary Identifier
Formula		MW: 197.32 g/mol
LogP	~2.8 - 3.3	Moderately lipophilic; requires organic solvents for extraction. [1]
Boiling Point	~300°C	Requires high-temperature GC columns; low volatility reduces headspace sensitivity.
Chromophore	Weak (Amide/Alkene)	UV detection (205-210 nm) is non-specific; MS is preferred for selectivity.

Method A: GC-FID/MS (Quality Control & Formulation)

Objective: Quantification of N,N-Dimethyl-9-decenamide in solvent blends (0.1% - 100% w/w).

Rationale: Gas Chromatography is the industry standard for fatty acid amides due to their thermal stability and the ability to separate homologs (e.g., C8, C10, C12 amides).

Reagents & Standards

- Analyte: N,N-Dimethyl-9-decenamide (>98% purity).
- Internal Standard (IS): N,N-Dimethyldecanamide (CAS: 14433-76-2). [2]
 - Why: This is the saturated analog (Hallcomid M-10). It possesses nearly identical extraction physics but separates chromatographically on polar columns.
- Solvent: Methanol or Ethyl Acetate (HPLC Grade).

Instrument Configuration

- System: Agilent 7890/8890 GC or equivalent.
- Detector: FID (Flame Ionization) for quant; MSD for ID.
- Inlet: Split/Splitless, 280°C.
- Column: DB-WAX UI (Polyethylene glycol) or equivalent.
 - Dimensions: 30m x 0.25mm x 0.25µm.
 - Logic: A polar WAX column provides superior resolution between the unsaturated target (9-decenamide) and the saturated IS (decanamide) compared to non-polar 5MS columns.

Temperature Program

Stage	Rate (°C/min)	Value (°C)	Hold Time (min)
Initial	-	100	1.0
Ramp 1	20	220	0
Ramp 2	5	250	5.0
Total Time	~18 min		

Protocol

- Stock Prep: Prepare 10 mg/mL of Target and IS in Methanol.
- Calibration: Create 6 levels (0.05 to 5.0 mg/mL) keeping IS constant at 1.0 mg/mL.
- Sample Prep: Dilute formulation 1:100 in Methanol containing IS. Vortex for 30s.
- Injection: 1.0 µL, Split 50:1.

Method B: LC-MS/MS (Trace Residue Analysis)

Objective: Quantification of trace residues (ppb/ppm level) in wastewater or surface swabs.

Rationale: The lack of a strong UV chromophore makes HPLC-UV unreliable for trace analysis.

Triple Quadrupole MS (QqQ) offers the necessary sensitivity and selectivity.

Reagents & Mobile Phase

- Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50mm, 1.8 μ m) or Phenomenex Kinetex C18.

Mass Spectrometry Parameters (ESI+)

The molecule ionizes readily as

Parameter	Setting	Note
Ionization	ESI Positive	Amide nitrogen protonates easily.
Precursor Ion	198.2 m/z	
Quant Ion	72.1 m/z	Dimethyl-formamide fragment (Characteristic).
Qual Ion	153.1 m/z	Loss of dimethylamine
Capillary Voltage	3500 V	Standard ESI setting.

Gradient Elution

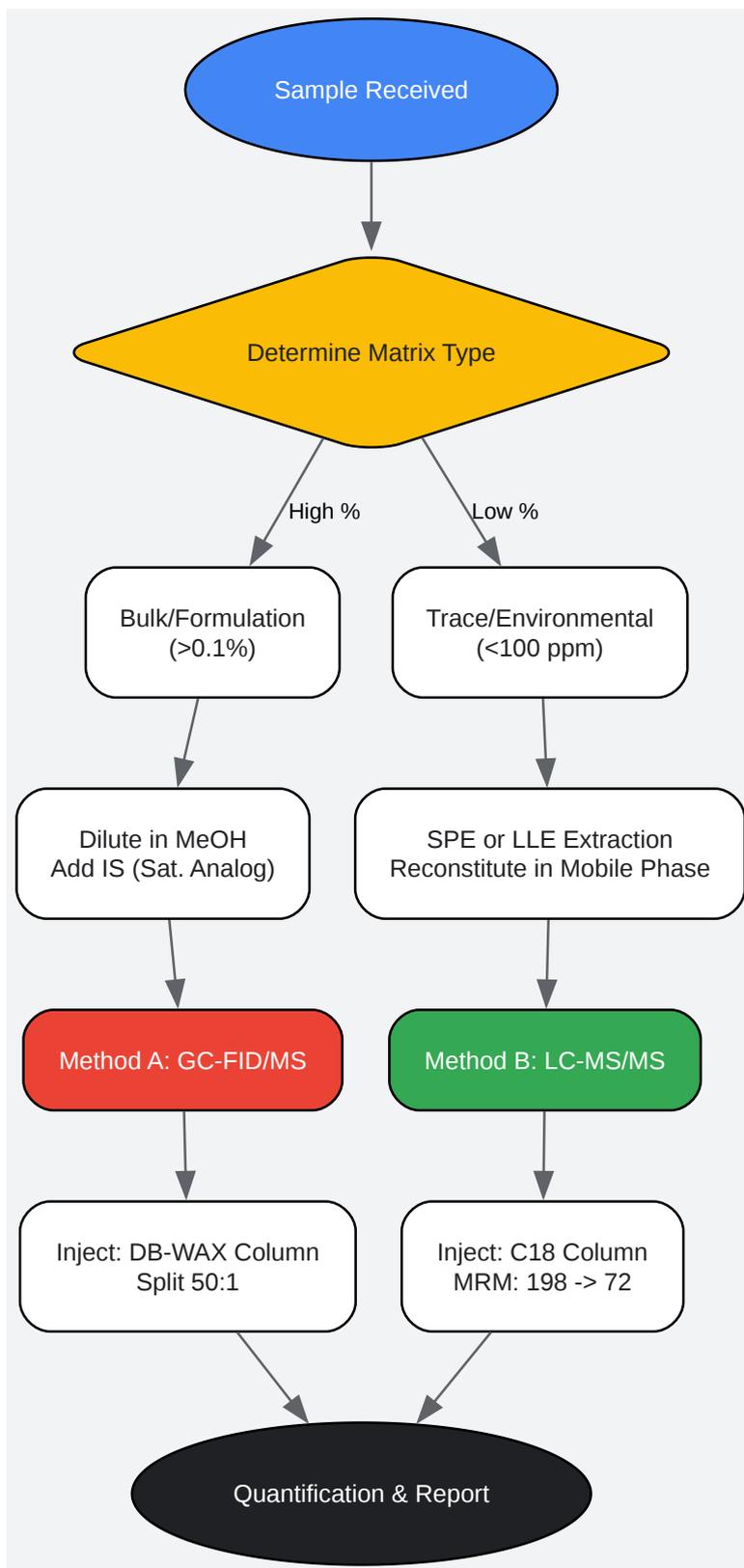
Time (min)	%B	Flow (mL/min)
0.0	30	0.4
4.0	95	0.4
5.5	95	0.4
5.6	30	0.4
8.0	30	0.4

Sample Preparation (Water/Swab)

- Extraction:
 - Water:[3][4][5] Mix 10 mL sample with 10 mL Ethyl Acetate. Shake 5 min. Collect organic layer.[2][3][6] Evaporate to dryness under

. Reconstitute in 1 mL MeOH:Water (50:50).
 - Swab: Place swab in 5 mL MeOH. Sonicate 10 min. Filter (0.2 μ m PTFE).
- Internal Standard: Add deuterated analog if available, or use N,N-dimethyldecanamide (monitor m/z 200.2 -> 72.1).

Analytical Decision Tree (Workflow Visualization)



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Figure 1: Decision matrix for selecting the appropriate analytical modality based on sample concentration and matrix complexity.

Validation Criteria (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity, the following acceptance criteria must be met before releasing data:

Parameter	Acceptance Criteria	Troubleshooting
Linearity ()	> 0.995	Check pipette accuracy; ensure IS concentration is constant.
IS Recovery	80% - 120%	If low, matrix effects are suppressing ionization (LC) or extraction is poor.
Resolution ()	> 1.5 between Target & IS	In GC, lower the ramp rate. In LC, adjust gradient slope.
Carryover	< 0.1% in Blank	Increase needle wash cycles; replace septum (GC).

References

- Stepan Company. (2016).[7] Steposol® MET-10U Technical Datasheet. Describes the physical properties and industrial applications of N,N-dimethyl-9-decenamide.
- SIELC Technologies. (2018). Separation of **9-Decenamide, N,N-dimethyl-** on Newcrom R1 HPLC column. Provides chromatographic behavior of the specific CAS 1356964-77-6.[4]
- U.S. EPA. (2018). Exemption From the Requirement of a Tolerance: N,N-Dimethyl 9-Decenamide. Federal Register details the safety profile and regulatory status for agrochemical use.
- National Institutes of Health (NIH) PubChem.Compound Summary: N,N-dimethyl-9-decenamide. Chemical structure and property data.

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Sources

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